

# 1H and 13C NMR chemical shifts of 3-Furoic acid

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Compound of Interest		
Compound Name:	3-Furoic acid	
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An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts of **3-Furoic Acid** 

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for **3-furoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents experimental data, detailed protocols for spectral acquisition, and logical workflows to aid in the interpretation of NMR spectra.

#### Introduction to 3-Furoic Acid

**3-Furoic acid**, also known as furan-3-carboxylic acid, is a heterocyclic organic compound with the molecular formula C<sub>5</sub>H<sub>4</sub>O<sub>3</sub>.[1] It consists of a furan ring substituted with a carboxylic acid group at the 3-position. The compound and its derivatives are of interest in medicinal chemistry and materials science. **3-furoic acid** has been shown to exhibit hypolipidemic activity in rodents, effectively lowering serum cholesterol and triglyceride levels.[2] Accurate NMR data is crucial for the unambiguous identification and characterization of this and related compounds.

## <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Data

The chemical shifts of **3-furoic acid** are highly dependent on the solvent used for analysis. Below are the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts in common deuterated solvents. The data is compiled from various spectroscopic databases and literature sources.

# **Atom Numbering Convention**



To ensure clarity in the assignment of chemical shifts, the following atom numbering scheme is used for the **3-furoic acid** molecule.

Caption: Atom numbering for **3-furoic acid**.

#### **Data Tables**

The following tables summarize the quantitative <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for **3-furoic acid** in various deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton	CDCl <sub>3</sub>	DMSO-d <sub>6</sub>	Water (pH 7.0) <b>[1]</b>
H2	8.124[3]	8.314[4]	7.93
H4	6.785[3]	6.761[4]	6.67
H5	7.467[3]	7.783[4]	7.52/7.53
СООН	12.26[4]	12.0[4]	Not Reported

Table 2:  $^{13}$ C NMR Chemical Shifts ( $\delta$ ) in ppm

Carbon	CDCl3[3]
C2	144.092
C3	118.730
C4	109.882
C5	149.131
СООН	168.771

# **Experimental Protocols**

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following provides a generalized experimental protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR



spectra of 3-furoic acid, based on cited methodologies.[3][5]

# **Sample Preparation**

- Weighing: Accurately weigh approximately 10-20 mg of 3-furoic acid.
- Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For the data acquired in CDCl₃, a concentration of 100mM was used.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).[5]
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
   Vortexing or gentle sonication may be applied if necessary.

## NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance-400 or DMX-500, is recommended.[3][5]
- Tuning and Shimming: The probe should be tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C. The magnetic field homogeneity should be optimized by shimming on the sample to achieve sharp, symmetrical peaks.
- Temperature: Spectra are typically acquired at a constant temperature, such as 298 K (25 °C), to ensure reproducibility.[3]
- ¹H NMR Acquisition Parameters (Example):
  - Spectrometer Frequency: 400 or 500 MHz[3][5]

Pulse Angle: 30-90 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds



- Number of Scans: 8-16, depending on sample concentration
- <sup>13</sup>C NMR Acquisition Parameters (Example):

Spectrometer Frequency: 100 or 125 MHz[3][5]

Pulse Program: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 or more, as the <sup>13</sup>C nucleus is less sensitive.

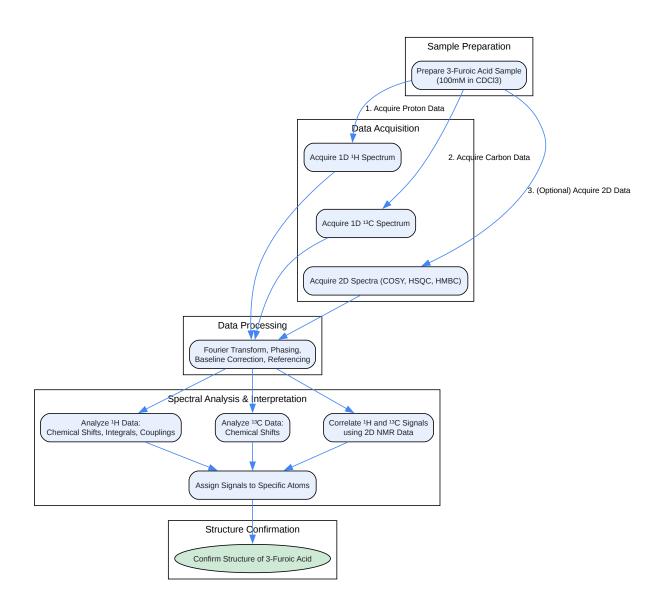
## **Data Processing**

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
   (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically correct the phase and baseline
  of the spectrum to ensure accurate integration and peak picking.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Analysis: Integrate the peaks in the <sup>1</sup>H spectrum to determine proton ratios and analyze the
  multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce the
  connectivity of the atoms. For <sup>13</sup>C spectra, identify the chemical shifts of the individual carbon
  atoms.

# **Workflow and Data Interpretation**

The process of NMR analysis, from sample preparation to final structure confirmation, follows a logical progression. The diagram below illustrates this workflow.





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